molecular formula C11H17ClN4O B7926333 (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7926333
M. Wt: 256.73 g/mol
InChI Key: RVNVPWMVMPVSED-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is a chiral amide compound with potential applications in medicinal chemistry. The compound features a pyrazine ring substituted with a chlorine atom and an isopropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-pyrazine and (S)-2-amino-propionamide.

    Formation of Intermediate: The 3-chloro-pyrazine is reacted with an appropriate alkylating agent to introduce the pyrazin-2-ylmethyl group.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with (S)-2-amino-propionamide under suitable conditions, such as the presence of a coupling agent like EDCI and HOBT, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide has several scientific research applications, including:

    Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar amide structure but with a pyridine ring instead of a pyrazine ring.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but with different substituents.

Uniqueness

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is unique due to its specific substitution pattern and chiral center, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-10(12)15-5-4-14-9/h4-5,7-8H,6,13H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNVPWMVMPVSED-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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